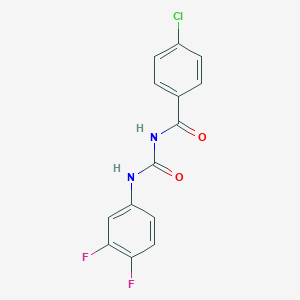
2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is known to exhibit various biochemical and physiological effects, making it an interesting area of research.
Mecanismo De Acción
The mechanism of action of 2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide involves the inhibition of kinase activity. This compound binds to the ATP-binding site of kinases and prevents the transfer of phosphate groups, thereby inhibiting kinase activity. This inhibition of kinase activity leads to the inhibition of various downstream signaling pathways, resulting in the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has been found to exhibit various biochemical and physiological effects. This compound has been found to inhibit the proliferation and survival of cancer cells, making it a potential therapeutic agent for the treatment of cancer. In addition, this compound has been found to exhibit anti-inflammatory and immunosuppressive effects, making it a potential therapeutic agent for the treatment of autoimmune disorders and inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide in lab experiments is its potent kinase inhibitory activity. This compound has been found to exhibit high selectivity and potency towards various kinases, making it an ideal tool for studying kinase signaling pathways. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to prepare stock solutions and dilutions.
Direcciones Futuras
There are several future directions for research on 2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide. One of the major areas of research is the development of more potent and selective kinase inhibitors based on the structure of this compound. In addition, there is a need for further research on the mechanism of action of this compound and its effects on various signaling pathways. Furthermore, the potential applications of this compound in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory disorders should be explored further.
Métodos De Síntesis
The synthesis of 2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has been reported in several research studies. One of the commonly used methods involves the reaction of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine with 5-methylisoxazole-3-carboxylic acid followed by thionation with Lawesson's reagent and acetylation with acetic anhydride. Another method involves the reaction of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine with 5-methylisoxazole-3-carboxylic acid hydrazide followed by acetylation with acetic anhydride.
Aplicaciones Científicas De Investigación
2-((4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its application as a kinase inhibitor. This compound has been found to inhibit the activity of various kinases such as JAK2, FLT3, and BTK, making it a potential therapeutic agent for the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory disorders.
Propiedades
Fórmula molecular |
C18H15F3N4O3S |
|---|---|
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C18H15F3N4O3S/c1-10-7-15(25-28-10)24-16(26)9-29-17-22-13(8-14(23-17)18(19,20)21)11-3-5-12(27-2)6-4-11/h3-8H,9H2,1-2H3,(H,24,25,26) |
Clave InChI |
JPCLFCXLOLLRPM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(benzoylamino)carbonyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B284195.png)




![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)




![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)